
5-(4-Methylphenyl)-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-1-phenyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the condensation of benzil with 4-methylbenzaldehyde and ammonium acetate under acidic conditions. Another method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
5-(4-Methylphenyl)-1-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-imidazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methyl-1-phenyl-1H-imidazole: Similar structure but with variations in substitution patterns.
5-Phenyl-1H-imidazole: Another related compound with different substitution on the imidazole ring.
Uniqueness: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and 4-methylphenyl groups enhances its potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61278-59-9 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1-phenylimidazole |
InChI |
InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-17-12-18(16)15-5-3-2-4-6-15/h2-12H,1H3 |
Clé InChI |
HOCNUAMVNMVBIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


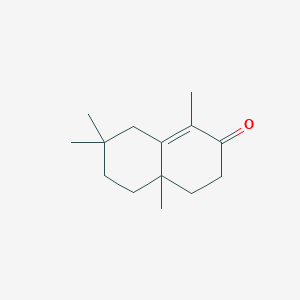
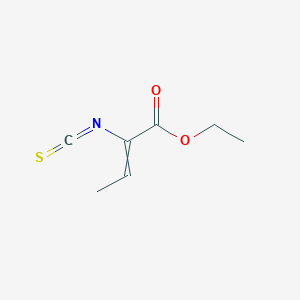
![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
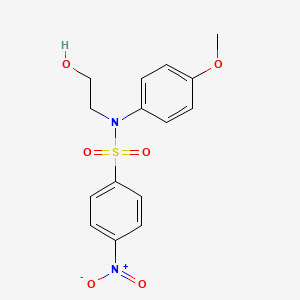
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
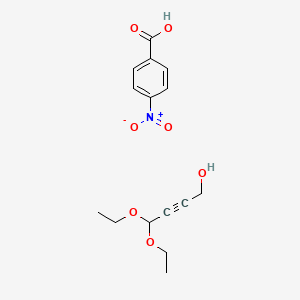
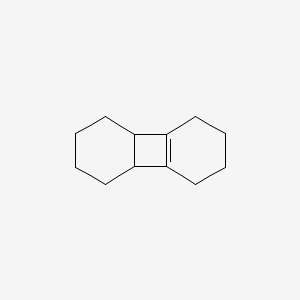
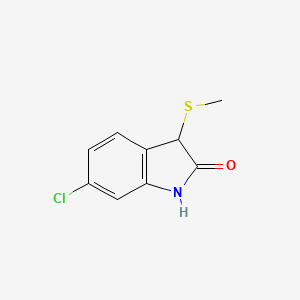
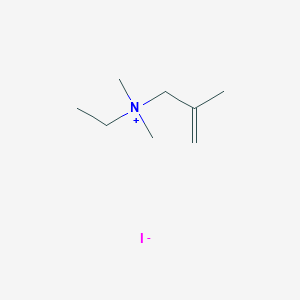
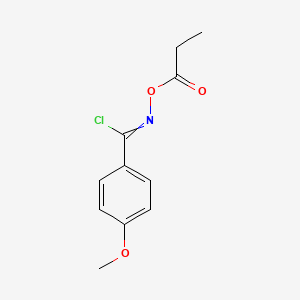
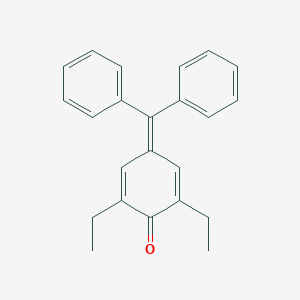
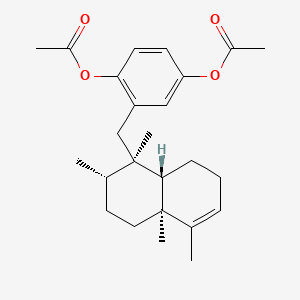
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
